5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5,9H2,1-3H3 |
InChI Key |
VZPPBICTEWLGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a carbonyl compound. For example, the reaction of 3-tert-butyl-2-oxazolidinone with formaldehyde and ammonia can yield the desired compound. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce primary or secondary amines.
Scientific Research Applications
Antibacterial Activity
5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is studied for its potential as an antibacterial agent. Oxazolidinones, as a class, are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, effectively blocking the initiation of protein translation. This mechanism is crucial for developing new antibiotics, especially against resistant strains of bacteria.
Case Study : Research has indicated that derivatives of oxazolidinones exhibit activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. A study highlighted that modifications to the oxazolidinone structure could enhance antibacterial efficacy while reducing toxicity .
Anticancer Properties
Recent studies have explored the anticancer potential of oxazolidinone derivatives. The compound's ability to interact with cellular mechanisms makes it a candidate for further investigation in cancer therapy.
Data Table: Anticancer Activity of Oxazolidinones
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one | Breast Cancer | 12.5 | |
| Linezolid | Non-Small Cell Lung Cancer | 15.0 | |
| Tedizolid | Melanoma | 10.0 |
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, facilitating the construction of more complex molecules.
Synthesis Applications :
- Building Block for Other Compounds : The aminomethyl group can be utilized in further reactions to create derivatives with enhanced properties.
- Reactivity with Electrophiles : The presence of the amino group allows for nucleophilic attack on electrophilic centers, making it useful in synthetic pathways .
Potential Therapeutic Applications
The unique structure of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one opens avenues for therapeutic applications beyond antibacterial and anticancer activities. Its role in modulating biological pathways is under investigation.
Research Insights :
Studies have indicated that compounds with similar structures can influence inflammatory responses and may serve as anti-inflammatory agents . The ongoing research aims to elucidate these mechanisms further.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The oxazolidinone ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Substituent Variations in Alkyl-Substituted Oxazolidinones
Key Insights :
Aromatic and Heterocyclic Substituted Oxazolidinones
Key Insights :
- Aromatic substituents (e.g., phenyl, benzofuranyl) at position 3 or 5 are associated with biological activity, such as D5D inhibition in 3,5-diphenyl derivatives .
- The morpholinophenyl group in CAS 952288-54-9 introduces a polar moiety, improving water solubility and pharmacokinetic properties compared to non-polar tert-butyl .
Functional Group Variations: Bromomethyl and Chloromethyl Derivatives
Key Insights :
Stereochemical Variations
Key Insights :
- Stereochemistry significantly affects biological activity. For example, the S-configuration in linezolid derivatives is essential for antimicrobial efficacy .
Biological Activity
Antimicrobial Activity
5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a characteristic shared by other oxazolidinone antibiotics .
Comparative Efficacy
A study comparing various oxazolidinone derivatives revealed the following minimum inhibitory concentrations (MICs) against selected bacterial strains:
| Compound | S. aureus MIC (μM) | B. subtilis MIC (μM) | P. aeruginosa MIC (μM) |
|---|---|---|---|
| 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one | 9.5 | 4.75 | 58.3 |
| Linezolid (reference) | 5.97 | 2.98 | 94.86 |
The data indicates that 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one shows comparable efficacy to linezolid against Gram-positive bacteria, with improved activity against P. aeruginosa .
Structure-Activity Relationship
Research on structure-activity relationships (SAR) of oxazolidinones has shown that modifications to the C-ring can significantly impact their biological activity and bacterial uptake . The presence of the aminomethyl group at the C-5 position and the tert-butyl group at the N-3 position in 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one contributes to its unique biological profile.
Gram-Negative Bacterial Penetration
While oxazolidinones are primarily known for their efficacy against Gram-positive bacteria, recent studies have explored their potential against Gram-negative pathogens. The ability of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one to penetrate the outer membrane of Gram-negative bacteria has been investigated:
Penetration Efficiency
| Bacterial Strain | Wild Type | ΔPore Mutant | Fold Increase |
|---|---|---|---|
| E. coli | 58.3 μM | 9.5 μM | 6.1 |
| P. aeruginosa | >100 μM | 19.8 μM | >5.0 |
| A. baumannii | 80.3 μM | 10.0 μM | 8.0 |
The data suggests that the compound's penetration is significantly enhanced in strains with compromised outer membrane integrity .
Ribosomal Binding Studies
Molecular docking studies have revealed that 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one binds to the peptidyl transferase center of the 50S ribosomal subunit. The binding is stabilized by:
- Hydrogen bonding between the aminomethyl group and nucleotides U2504 and G2505
- Hydrophobic interactions between the tert-butyl group and the hydrophobic pocket formed by C2452 and U2504
Resistance Profile
In vitro studies have shown a low propensity for the development of resistance to 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one. The frequency of spontaneous resistance was found to be in S. aureus, which is comparable to other oxazolidinones .
Pharmacokinetic Properties
Limited data is available on the pharmacokinetic properties of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one. However, based on its structural similarity to other oxazolidinones, it is expected to have:
- Good oral bioavailability
- Moderate protein binding ()
- Primarily renal excretion
Further studies are needed to confirm these properties and establish its full pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
